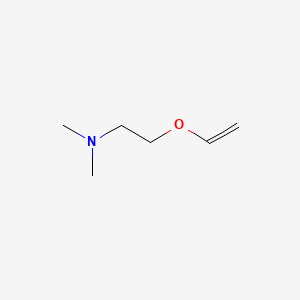![molecular formula C14H14N2O2 B1265528 N-[4-(4-aminophénoxy)phényl]acétamide CAS No. 2687-41-4](/img/structure/B1265528.png)
N-[4-(4-aminophénoxy)phényl]acétamide
Vue d'ensemble
Description
N-[4-(4-aminophenoxy)phenyl]acetamide is an organic compound with the chemical formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is a solid powder that is soluble in organic solvents such as ethanol and ether, but has poor solubility in water . This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
N-[4-(4-aminophenoxy)phenyl]acetamide has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of N-[4-(4-aminophenoxy)phenyl]acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by N-[4-(4-aminophenoxy)phenyl]acetamide
Pharmacokinetics
Given its chemical structure, it is likely soluble in organic solvents such as ethanol and ether, but has poor water solubility . This could impact its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of N-[4-(4-aminophenoxy)phenyl]acetamide’s action are currently unknown
Action Environment
The action, efficacy, and stability of N-[4-(4-aminophenoxy)phenyl]acetamide could be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in lipid-rich environments . Additionally, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Analyse Biochimique
Biochemical Properties
N-[4-(4-aminophenoxy)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2, CYP2C19, and CYP2C9 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body. Additionally, N-[4-(4-aminophenoxy)phenyl]acetamide can bind to specific receptors and proteins, modulating their activity and leading to various biochemical outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-aminophenoxy)phenyl]acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[4-(4-aminophenoxy)phenyl]acetamide remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[4-(4-aminophenoxy)phenyl]acetamide can be synthesized through appropriate synthetic routes from corresponding starting materials . The specific synthetic route involves the reaction of 4-aminophenol with 4-nitrophenyl acetate under suitable conditions to form the intermediate 4-(4-nitrophenoxy)aniline. This intermediate is then reduced to form N-[4-(4-aminophenoxy)phenyl]acetamide . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of N-[4-(4-aminophenoxy)phenyl]acetamide requires optimization of the synthetic route to ensure high yield and purity . This involves scaling up the laboratory procedures and ensuring that the reaction conditions are controlled to minimize impurities and by-products. The industrial production also involves stringent safety measures to handle the chemicals and reactions involved.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-aminophenoxy)phenyl]acetamide undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions to replace functional groups on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Comparaison Avec Des Composés Similaires
N-[4-(4-aminophenoxy)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness . Some similar compounds include:
4-aminophenol: A precursor in the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide, known for its use in pharmaceuticals and dyes.
4-nitrophenyl acetate: Another precursor used in the synthesis, commonly used in organic synthesis reactions.
N-acetyl-4-aminophenol:
The uniqueness of N-[4-(4-aminophenoxy)phenyl]acetamide lies in its specific structure and the resulting properties that make it suitable for diverse applications in research and industry.
Propriétés
IUPAC Name |
N-[4-(4-aminophenoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOACWDOXELDOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181381 | |
| Record name | Acetanilide, 4'-(p-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-41-4 | |
| Record name | N-[4-(4-Aminophenoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 4'-(p-aminophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-(p-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(p-Aminophenoxy)acetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLW9TE5QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)









